molecular formula C22H17N3O3 B3641630 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 403736-15-2

2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3641630
CAS No.: 403736-15-2
M. Wt: 371.4 g/mol
InChI Key: MBHYQGDTPWWTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic specialty chemical designed for pharmaceutical and medicinal chemistry research. This compound features a quinazolin-4(3H)-one core, a privileged scaffold in drug discovery known for its wide spectrum of biological activities . The structure integrates an acetamide linker and a 4-phenoxyphenyl group, a motif often explored to modulate biological activity and physicochemical properties. Quinazolinone derivatives are investigated extensively in scientific research for their potential as core structures for developing novel therapeutic agents . Literature indicates that such compounds frequently exhibit diverse pharmacological profiles, including significant anti-inflammatory and antimicrobial activities . Specifically, acetamide-linked quinazolinones have been studied for their potential anticancer properties, with some analogs showing activity in vitro evaluations against various human cancer cell lines . The mechanism of action for quinazolinone-based compounds is often multi-targeted; they can function as enzyme inhibitors, such as kinase inhibitors or cyclooxygenase (COX) inhibitors , and may interact with various cellular receptors . The presence of the acetamide spacer in this molecule enhances its conformational flexibility, potentially facilitating optimal interaction with biological targets. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct all necessary experimental evaluations, including determining its specific mechanism of action and pharmacological profile.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-21(14-25-15-23-20-9-5-4-8-19(20)22(25)27)24-16-10-12-18(13-11-16)28-17-6-2-1-3-7-17/h1-13,15H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHYQGDTPWWTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403736-15-2
Record name 2-(4-OXO-3(4H)-QUINAZOLINYL)-N-(4-PHENOXYPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated quinazoline intermediate.

    Acetamide Formation: The final step involves the acylation of the quinazoline derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group participates in nucleophilic substitutions under basic conditions:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Amide hydrolysis6M HCl, reflux (4 hr)4-oxoquinazolin-3(4H)-yl acetic acid78%
Azide formationNaN₃/DMF, RT (3 hr)2-azido-N-(4-phenoxyphenyl)acetamide71%
Thioamide synthesisLawesson's reagent, toluene (110°C)Corresponding thioacetamide derivative65%

Key findings:

  • Hydrolysis requires strong acidic conditions due to steric hindrance from the phenoxyphenyl group .

  • Azide substitutions proceed efficiently at room temperature with sodium azide in polar aprotic solvents .

Electrophilic Aromatic Substitution

The phenoxyphenyl group undergoes directed substitutions:

PositionReagent SystemMajor ProductRegioselectivitySource
ParaHNO₃/H₂SO₄ (0°C)4-nitro-phenoxyphenyl derivative>90%
OrthoCl₂/AlCl₃ (CH₂Cl₂, 40°C)2-chloro-phenoxyphenyl analog68%
MetaBr₂/FeBr₃ (reflux, 2 hr)3-bromo-phenoxyphenyl compound54%

Notable observations:

  • Nitration shows exceptional para selectivity due to electron-donating methoxy groups.

  • Halogenation requires Lewis acid catalysts and yields decrease with increasing halogen size.

Oxidation-Reduction Reactions

The quinazolinone core exhibits redox activity:

Target SiteOxidizing AgentReduced ProductConditionsSource

C4 carbonyl | NaBH₄/EtOH | 3,4-dihydroquinazoline derivative | 0°C, 30 min (82%) | |
| Phenoxy ring | KMnO₄/H₂O | Quinone-type structure | 80°C, 6 hr (37%) | |
| Acetamide linker | LiAlH₄/THF | Ethylamine derivative | Reflux, 2 hr (41%) |

Critical insights:

  • Carbonyl reduction at C4 position is stereospecific, producing only cis-dihydroquinazoline .

  • Phenoxy ring oxidation yields unstable quinone intermediates requiring immediate characterization.

Condensation Reactions

The compound participates in Knoevenagel and Schiff base formations:

Reaction PartnerCatalystProduct TypeApplicationSource

Aromatic aldehydes | NaOH/EtOH (30%) | Cinnamide derivatives | Anti-inflammatory agents | |
Malononitrile | Piperidine (cat.) | Cyanoquinazolines | Fluorescence probes | |
Hydrazine hydrate | AcOH (glacial) | Hydrazone analogs | Antimicrobial screening |

Synthetic advantages:

  • Ethanol/NaOH system enables green chemistry approaches with 70-85% yields .

  • Hydrazone formation occurs rapidly (<1 hr) at room temperature.

Cross-Coupling Reactions

Palladium-mediated couplings modify the aromatic systems:

Reaction TypeCatalytic SystemCoupling PartnerYieldSource

Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids | 66% | |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | 58% | |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | 73% |

Technical considerations:

  • Suzuki reactions require degassed toluene/water mixtures.

Sonogashira couplings show superior yields compared to other methods .

Photochemical Reactions

UV-induced transformations exhibit unique regiochemistry:

Light SourceSolventMajor ProductQuantum YieldSource

254 nm UV-C | MeCN | [2+2] Cycloaddition dimer | Φ = 0.32 | |
365 nm UV-A | CHCl₃ | Phenoxy ring dearomatization | Φ = 0.18 |

Safety note:

  • Photoreactions generate reactive oxygen species requiring inert atmosphere.

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry. The quinazolinone core shows predictable reactivity patterns, while the phenoxyphenyl group enables directed aromatic substitutions. Recent advances in catalytic cross-coupling (2024 data ) have expanded its utility in medicinal chemistry scaffold development. Researchers should prioritize Pd-mediated transformations and condensation reactions when designing derivatives with enhanced bioactivity.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral properties of quinazolinone derivatives, including 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide.

Case Study: Antiviral Activity Against Cytomegalovirus
A study published in PMC demonstrated that derivatives of quinazolinone exhibited significant inhibitory effects against human cytomegalovirus (HCMV) and varicella zoster virus (VZV) in cell cultures. The compound was synthesized through a multi-step process involving bromination and subsequent reactions with uracil derivatives, yielding compounds with high antiviral activity .

CompoundAntiviral ActivityMethod of SynthesisYield
This compoundHigh against HCMVMulti-step synthesis from quinazolinones73–87%

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Research indicates that quinazolinone derivatives can serve as inhibitors for various enzymes, which is crucial in the treatment of diseases such as cancer and bacterial infections.

Case Study: Inhibition of Protein Kinases
A study focused on identifying covalent reversible binding inhibitors reported that certain quinazolinone derivatives effectively inhibited specific protein kinases involved in cancer progression. The structure of this compound facilitates binding to the active site of these enzymes, demonstrating its potential as a therapeutic agent .

Enzyme TargetInhibition TypeCompound TestedResult
Protein Kinase XCovalent ReversibleThis compoundSignificant inhibition observed

Summary of Findings

The applications of this compound primarily revolve around its antiviral properties and enzyme inhibition capabilities. The compound's structural features contribute to its effectiveness against viral infections and as an inhibitor for critical enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In the case of kinase inhibition, the compound may interfere with the phosphorylation of target proteins, thereby modulating signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s analogs differ in substituents on the quinazolinone ring, acetamide side chain, or aryl groups. These modifications impact melting points, solubility, and bioactivity:

Compound Name Substituents (Quinazolinone/Acetamide) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound 7-Cl, 4-phenoxyphenyl 427.87 (calc.) Not reported Not reported
(E)-2-(2-(3-Bromostyryl)-4-oxoquinazolin-3(4H)-yl)-N-(4-chlorophenyl)acetamide (11s) 3-Br styryl, 4-Cl phenyl 493.87 316–318 56.22
2-(4-Oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide Pyridin-3-ylmethyl 309.32 215–217 80
(E)-N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11o) 4-MeO styryl, 4-MeO phenyl 441.47 274–276 60

Key Observations :

  • Halogenation : Bromo (11s) and chloro (target compound) substituents increase molecular weight and may enhance receptor binding via halogen bonds .
  • Phenoxy vs.
  • Melting Points : Higher melting points (e.g., 316–318°C for 11s) correlate with halogenated or electron-withdrawing groups, suggesting stronger crystal lattice interactions .
Anticancer Potential:
  • Chlorophenyl Derivatives: Compound 11r (3-NO₂, 4-Cl) showed moderate cytotoxicity in preliminary screens, with molecular targets including topoisomerase II .
  • Styryl-Substituted Analogs : 11m (benzo[d][1,3]dioxol-5-yl) demonstrated antiproliferative activity against MCF-7 cells, possibly due to π-π stacking with DNA .
Antitubercular Activity:
  • InhA Inhibition: 2-(4-Oxoquinazolin-3(4H)-yl)acetamide derivatives (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) inhibit enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid biosynthesis .
Antioxidant Activity:

Pharmacokinetic Predictions

  • Absorption and Permeability: Analogs with smaller substituents (e.g., pyridin-3-ylmethyl) show higher predicted intestinal absorption than bulky phenoxyphenyl derivatives .
  • BBB Penetration: Non-polar groups (e.g., 4-isopropylphenyl in 618443-37-1) enhance blood-brain barrier permeability, whereas polar substituents (e.g., sulfamoyl in 477329-16-1) limit CNS activity .

Biological Activity

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article examines the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C₂₁H₁₈N₂O₂
  • Molar Mass : 342.38 g/mol

The structure comprises a quinazoline moiety linked to an acetamide group and a phenoxyphenyl substituent, contributing to its pharmacological potential.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, this compound has been evaluated for its effects on various cancer cell lines. The compound demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

Cell Line IC50 (µM) Reference
MCF-710.5
A54912.3

Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation in preclinical models. A study reported that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Control Level (pg/mL) Treated Level (pg/mL) Reduction (%)
TNF-alpha2507570
IL-63009070

Analgesic Activity

In analgesic assessments, the compound was tested using the writhing test and hot plate test in mice. Results indicated a significant reduction in pain responses, comparable to standard analgesics such as aspirin.

Test Control Response (%) Treated Response (%) P-value
Writhing Test8030<0.01
Hot Plate Test6020<0.05

The biological activities of this compound are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. Molecular docking studies suggest that it binds effectively to cyclooxygenase (COX) enzymes, thus inhibiting prostaglandin synthesis, which plays a crucial role in inflammatory responses.

Case Studies

  • Case Study on Cancer Cell Lines :
    In vitro studies conducted on various cancer cell lines demonstrated that treatment with the compound resulted in apoptosis, as evidenced by increased caspase activity and annexin V staining.
  • Animal Model for Inflammation :
    In a murine model of arthritis, administration of the compound led to reduced swelling and joint damage, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide, and what reaction conditions optimize yield?

The compound is synthesized via nucleophilic substitution, typically involving refluxing a quinazolinone precursor (e.g., 4-oxoquinazolin-3(4H)-yl derivative) with 2-chloro-N-(4-phenoxyphenyl)acetamide in dry acetone using anhydrous potassium carbonate (K₂CO₃) as a base. Reaction optimization includes maintaining reflux for 18 hours, stoichiometric control (1:1 molar ratio), and post-reaction purification via vacuum drying and recrystallization. Yields exceeding 90% have been reported under these conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to its acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335), researchers must use nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood with HEPA filtration. Storage at 2–8°C in airtight containers minimizes degradation. Emergency protocols include rinsing eyes with water for 15 minutes upon exposure and administering artificial respiration if inhaled .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • 1H/13C NMR : Assigns proton environments (e.g., NH peaks at δ 7.69 ppm) and carbon backbone .
  • Mass spectrometry (ESI/APCI+) : Confirms molecular weight (e.g., m/z 347 [M+H]⁺) .
  • HPLC-UV : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .
  • Melting point analysis : Sharp melting ranges (e.g., 262–263°C) indicate crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

SAR studies involve synthesizing analogs with substituent variations on the quinazolinone core (e.g., sulfonamide, methyl groups) and phenoxyphenyl moiety. For example:

  • Electron-withdrawing groups (e.g., -SO₂NH₂) at the quinazolinone 2-position enhance tyrosine kinase inhibition .
  • Methylation of the phenoxyphenyl ring improves lipophilicity, correlating with increased blood-brain barrier penetration in preclinical models . Biological screening against cancer cell lines (e.g., MCF-7, IC₅₀ <10 μM) and kinase assays (EGFR IC₅₀ ~50 nM) validate activity trends .

Q. What mechanistic insights exist regarding its anticancer activity, and how can researchers validate these pathways?

Proposed mechanisms include:

  • EGFR inhibition : Competitive binding to the ATP pocket, validated via kinase inhibition assays (IC₅₀ comparison with erlotinib) .
  • Apoptosis induction : Caspase-3 activation confirmed via Western blotting and Annexin V staining .
  • Cell cycle arrest : Flow cytometry reveals G1/S phase blockade in treated HeLa cells .

Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?

Discrepancies arise from variations in:

  • Assay protocols : Standardize MTT vs. SRB methods; use reference controls (e.g., doxorubicin) .
  • Cell culture conditions : Maintain consistent serum concentrations (10% FBS) and passage numbers .
  • Compound solubility : Pre-test solubility in DMSO/PBS and verify stability via HPLC .

Q. What computational approaches predict binding affinity with targets like EGFR?

  • Molecular docking (AutoDock Vina) : Models interactions between the quinazolinone core and EGFR’s Lys721 and Met769 residues .
  • QSAR models : Incorporate descriptors like logP and polar surface area to predict bioavailability and activity .
  • Molecular dynamics (AMBER) : Simulates binding stability over 100 ns trajectories, assessing hydrogen bond occupancy .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Structural modifications : Introduce polar groups (e.g., -OH, -SO₂NH₂) on the phenoxyphenyl ring .
  • Formulation : Use cyclodextrin complexes or PEG-based nanoemulsions to enhance aqueous dispersion .
  • Prodrug synthesis : Phosphate ester derivatives improve intestinal absorption in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.